2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
Description
2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a fluorine atom, a morpholino group, and a thiophene ring
Properties
IUPAC Name |
2-fluoro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-15-4-2-1-3-14(15)17(21)19-11-16(13-5-10-23-12-13)20-6-8-22-9-7-20/h1-5,10,12,16H,6-9,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJFTLGMOKTLDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=CC=C2F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Thiophene Formation | 1,4-Dicarbonyl compound |
| 2 | Nucleophilic Substitution | Morpholine |
| 3 | Amide Formation | 4-Fluorobenzoic acid |
Research indicates that compounds similar to 2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide exhibit various biological activities:
- Antioxidant Activity : Studies have shown that thiophene derivatives can inhibit free radical-induced lipid oxidation, demonstrating significant antioxidant properties .
- Antimicrobial Properties : The compound has potential antibacterial effects against various pathogens, making it a candidate for further development in antimicrobial therapies .
- Anti-inflammatory Effects : Thiophene derivatives are noted for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Applications in Medicinal Chemistry
- Drug Development : The compound's unique structure allows it to interact with multiple biological targets, making it suitable for developing new therapeutics, particularly in treating cancer and infectious diseases.
- Receptor Modulation : Similar compounds have been found to act as allosteric enhancers of adenosine receptors and antagonists for glucagon receptors, indicating potential applications in metabolic disorders .
Case Studies and Research Findings
Several studies have documented the efficacy of thiophene derivatives:
- Antioxidant Evaluation : A study evaluated various thiophene derivatives' antioxidant properties using the ABTS method, where certain derivatives exhibited up to 62% inhibition compared to standard antioxidants like ascorbic acid .
- Antibacterial Activity Assessment : Research on thiophene derivatives showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting their potential use in treating bacterial infections .
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. The morpholino group can enhance the compound’s solubility and bioavailability, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-(2-piperidino-2-(thiophen-3-yl)ethyl)benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.
2-fluoro-N-(2-morpholino-2-(furan-3-yl)ethyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is unique due to the presence of the morpholino group, which can enhance its pharmacokinetic properties, and the thiophene ring, which can provide additional electronic and steric effects compared to other heterocycles .
Biological Activity
2-Fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core with a fluoro substituent and a morpholino group attached to a thiophene ring . The molecular formula is , and it has a molecular weight of approximately 320.42 g/mol. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability.
The biological activity of 2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The morpholino group may facilitate interactions with enzymes or receptors, modulating their activity.
- Antiviral Activity : Similar compounds have shown efficacy against viral targets, suggesting potential antiviral properties for this compound.
- Anticancer Properties : Preliminary studies indicate that derivatives of benzamide can inhibit cell proliferation in cancer cell lines.
Biological Activity Data
Case Studies
- Antiviral Efficacy : A study demonstrated that related compounds showed over 95% inhibition of HCV NS5B RNA polymerase in vitro, indicating that modifications to the benzamide structure can enhance antiviral activity significantly .
- Anticancer Studies : Research involving benzamide derivatives revealed that they could inhibit growth in various cancer types, including breast cancer and osteosarcoma. The mechanism involves downregulation of key proteins involved in cell proliferation .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds indicate that the introduction of electron-withdrawing groups like fluorine can enhance biological activity by improving the compound's interaction with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
